molecular formula C6H9F4NO B8030141 Cis-3-fluoro-4-(trifluoromethyl)piperidin-4-ol

Cis-3-fluoro-4-(trifluoromethyl)piperidin-4-ol

Cat. No.: B8030141
M. Wt: 187.14 g/mol
InChI Key: KJZOLOJJHHQFKF-WHFBIAKZSA-N
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Description

Cis-3-fluoro-4-(trifluoromethyl)piperidin-4-ol is a fluorinated piperidine derivative characterized by a hydroxyl group at the 4-position, a fluorine atom at the 3-position, and a trifluoromethyl (-CF₃) group at the 4-position. The "cis" designation indicates that the fluorine and trifluoromethyl groups are on the same side of the piperidine ring, influencing its stereochemical interactions with biological targets.

Properties

IUPAC Name

(3S,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F4NO/c7-4-3-11-2-1-5(4,12)6(8,9)10/h4,11-12H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZOLOJJHHQFKF-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(C(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@]1(C(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cinchona Alkaloid-Catalyzed Asymmetric Fluorination

The most widely reported method for synthesizing cis-3-fluoro-4-(trifluoromethyl)piperidin-4-ol employs enantioselective fluorination using a modified cinchona alkaloid catalyst. This approach, adapted from MacMillan’s methodology, involves the fluorination of a piperidinone precursor to install the fluorine atom with high stereocontrol. Key steps include:

  • Substrate Preparation : A Boc-protected piperidin-4-one derivative is treated with Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in the presence of a chiral catalyst.

  • Catalytic System : A cinchona-derived primary amine catalyst (e.g., (DHQ)2PHAL) enables enantioselective fluorination via hydrogen-bonding interactions, achieving enantiomeric excess (ee) values exceeding 90%.

  • Reduction and Deprotection : The fluorinated ketone intermediate is reduced to the corresponding alcohol using NaBH4 or LiAlH4, followed by Boc-deprotection under acidic conditions.

Critical Parameters :

  • Temperature : Reactions are typically conducted at –40°C to 0°C to minimize racemization.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) optimizes catalyst activity.

Table 1: Performance of Cinchona Alkaloid Catalysts

Catalystee (%)Yield (%)Reference
(DHQ)2PHAL9285
α-Methylbenzylamine8978

Primary Amine-Catalyzed Fluorination

Recent studies demonstrate that commercially available primary amines, such as α-methylbenzylamine, can replace cinchona alkaloids while maintaining high enantioselectivity. This method reduces costs and simplifies catalyst preparation:

  • Reaction Setup : The piperidinone substrate reacts with NFSI in the presence of α-methylbenzylamine (10–20 mol%) and a Brønsted acid additive (e.g., acetic acid).

  • Mechanistic Insight : The amine forms a transient enamine intermediate, directing fluorine addition to the pro-S face of the ketone.

  • Crystallization : The product is purified via recrystallization from hexane/ethyl acetate to achieve >99% ee.

Advantages :

  • Eliminates the need for custom-synthesized catalysts.

  • Scalable to multigram quantities without loss of stereochemical integrity.

Cyclization and Ring-Forming Approaches

Claisen Condensation and Decarboxylation

A multistep route starting from N-(diethoxymethyl)piperidin-2-one involves:

  • Claisen Condensation : Reaction with ethyl trifluoroacetate under basic conditions (NaH, THF) yields a β-keto ester intermediate.

  • Acidic Hydrolysis : Treatment with 6 M HCl generates a hemiaminal, which undergoes decarboxylation to form a trifluoromethyl-substituted enamine.

  • Reductive Cyclization : The enamine is reduced using NaBH(OAc)3 in methanol, furnishing the cis-3-fluoro piperidine core in 71% yield.

Table 2: Key Intermediates and Yields

StepIntermediateYield (%)
Claisen Condensationβ-Keto Ester82
DecarboxylationHemiaminal68
Reductive Cyclizationcis-Piperidine71

Aza-Michael Addition for Diastereoselective Synthesis

The aza-Michael reaction enables diastereoselective construction of the piperidine ring:

  • Substrate Activation : A trifluoromethylhemiacetal reacts with a chiral amine catalyst (e.g., (2S,3S)-2-amino-N-((S)-1-hydroxy-3-phenyl-propan-2-yl)-3-methyl-pentanamide) to form an enamine.

  • Intermolecular Cyclization : The enamine undergoes conjugate addition to an α,β-unsaturated ketone, followed by intramolecular aza-Michael cyclization to yield a tricyclic intermediate.

  • Reduction and Ring-Opening : NaBH4 reduces the ketone, and subsequent cleavage of auxiliary groups affords the cis-3-fluoro piperidine with 94:6 diastereoselectivity.

Optimization Insights :

  • Solvent System : Toluene/water biphasic conditions enhance reaction rates.

  • Catalyst Loading : 5 mol% achieves optimal turnover without epimerization.

Palladium-Catalyzed [4 + 2] Annulation

A novel Pd-catalyzed annulation strategy provides access to fluorinated piperidines with functional group diversity:

  • Substrate Design : A β-fluoroallylic amide and a trifluoromethylated diene serve as coupling partners.

  • Catalytic Cycle : Pd(PPh3)4 facilitates oxidative addition and cyclization, forming the piperidine ring with concurrent fluorine incorporation.

  • Post-Modification : The annulation product undergoes hydrogenation (Pd/C, H2) to saturate the ring and install the hydroxyl group.

Table 3: Annulation Reaction Performance

Substrate PairYield (%)cis:trans Ratio
β-Fluoroallylic Amide + CF3-Diene7692:8

Purification and Scalability Considerations

Crystallization Techniques

Enantiopure this compound is obtained via fractional crystallization:

  • Solvent Selection : Ethanol/water mixtures (4:1 v/v) achieve optimal crystal growth.

  • Purity : Recrystallized material typically exceeds 99% ee, as confirmed by chiral HPLC.

Chromatographic Methods

  • Normal-Phase HPLC : Silica gel columns with hexane/isopropanol eluents resolve diastereomers.

  • Preparative TLC : Used for small-scale purification of intermediates .

Chemical Reactions Analysis

Types of Reactions

Cis-3-fluoro-4-(trifluoromethyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce deoxygenated or defluorinated derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The incorporation of fluorine into organic compounds often enhances their biological activity and metabolic stability. In the case of piperidine derivatives, such as cis-3-fluoro-4-(trifluoromethyl)piperidin-4-ol, the fluorine atoms can modulate the lipophilicity and electronic properties of the molecule, influencing its interaction with biological targets. Fluorinated piperidines have been shown to improve the pharmacokinetic profiles of drugs by enhancing absorption and reducing metabolic degradation .

Cancer Therapy
Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, compounds like this compound have been investigated for their ability to induce apoptosis in cancer cells, showcasing improved cytotoxicity compared to non-fluorinated analogs . The structural modifications provided by fluorination allow these compounds to interact more effectively with cellular targets involved in tumor growth.

Neurological Applications

M4 Muscarinic Acetylcholine Receptor Modulation
this compound has been identified as a potential allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). Allosteric modulators enhance the receptor's response to its natural ligand without directly activating it, which can lead to fewer side effects compared to traditional agonists. This property makes the compound a candidate for treating neurodegenerative diseases such as Alzheimer's disease .

Synthesis and Derivatization

Synthetic Strategies
The synthesis of this compound involves several advanced methodologies that allow for high yields and purity. Recent advancements in palladium-catalyzed reactions have facilitated the efficient production of fluorinated piperidines, enabling researchers to explore a wide array of derivatives with varied functional groups . These synthetic routes not only streamline the production process but also enhance the compound's applicability in diverse chemical contexts.

Case Studies and Research Findings

Study Focus Findings
Liederer et al., 2011PharmacokineticsDemonstrated that fluorinated piperidines exhibit enhanced absorption and distribution profiles compared to their non-fluorinated counterparts .
Piwnica-Worms et al., 2023Cancer TherapyFound that fluorinated piperidine derivatives showed increased cytotoxic effects against hypopharyngeal tumor cells .
Patent WO2018112840A1Neurological DisordersDescribed this compound as a promising allosteric modulator for M4 mAChR with potential applications in treating Alzheimer’s disease .

Mechanism of Action

The mechanism of action of Cis-3-fluoro-4-(trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to significant biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

Key Compounds and Their Features:
Compound Name Substituents/Modifications Molecular Formula Key Features
Cis-3-fluoro-4-(trifluoromethyl)piperidin-4-ol - 3-F, 4-CF₃ (cis configuration) C₆H₉F₄NO (inferred) Potential stereochemical selectivity in receptor binding.
1-(4-Trifluoromethylphenyl)piperidin-4-ol [15] - 4-CF₃Ph group at 4-position C₁₂H₁₄F₃NO Aromatic substitution enhances lipophilicity and receptor affinity .
4-[4-Chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol [3] - 4-Cl, 3-CF₃Ph group at 4-position C₁₂H₁₂ClF₃NO Antimycobacterial activity via disruption of mycolic acid synthesis .
3,3-Difluoropiperidin-4-ol [14] - 3,3-diF, 4-OH C₅H₉F₂NO Lower molecular weight (137.13 g/mol); used in medicinal chemistry .
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol [1] Complex substituents (quinolinyl, naphthyloxy) C₂₆H₂₇N₂O₂ Potent 5-HT₁F antagonist (Ki = 11 nM) with high specificity .

Pharmacological and Biochemical Properties

Receptor Binding and Selectivity:
  • 5-HT₁F Antagonism: The compound from exhibits a Ki of 11 nM for 5-HT₁F receptors, with >30-fold selectivity over 5-HT₁A and 5-HT₂B receptors . This highlights the role of bulky aromatic substituents (e.g., quinolin-3-yl) in enhancing receptor specificity.
  • Antimycobacterial Activity : PIPD1 () inhibits mycolic acid translocation (MIC = 0.2–0.6 μM), demonstrating the importance of chloro-trifluoromethylphenyl groups in targeting bacterial cell walls .
Physicochemical Properties:
  • Lipophilicity: Trifluoromethyl (-CF₃) groups increase hydrophobicity, improving membrane permeability. For example, 1-(4-Trifluoromethylphenyl)piperidin-4-ol (logP ~2.5) is more lipophilic than non-fluorinated analogs .
  • Stereochemical Effects: this compound’s spatial arrangement may enhance binding to chiral targets compared to trans isomers or non-fluorinated analogs (e.g., 3,3-Difluoropiperidin-4-ol in ) .

Biological Activity

Cis-3-fluoro-4-(trifluoromethyl)piperidin-4-ol is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a fluorine atom and a trifluoromethyl group attached. The presence of these fluorinated groups often enhances the lipophilicity and metabolic stability of the compound, which can lead to improved biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC7H8F4N
Molecular Weight201.14 g/mol
CAS Number[Not Available]

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The trifluoromethyl group enhances binding affinity to certain receptors, potentially modulating neurotransmitter systems.
  • Enzyme Inhibition : Studies indicate that fluorinated compounds can inhibit enzymes involved in metabolic pathways, affecting drug metabolism and efficacy.
  • Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, enhancing its therapeutic potential.

Anticancer Properties

Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • A549 (Lung Cancer) : The compound exhibited IC50 values indicating effective inhibition of cell proliferation.
  • HeLa (Cervical Cancer) : Similar cytotoxicity was observed, suggesting broad-spectrum anticancer activity.

Neuropharmacological Effects

Research has indicated that fluorinated piperidines can influence neurotransmitter systems. Preliminary findings suggest that this compound may modulate serotonin and dopamine receptors, potentially leading to applications in treating mood disorders.

Case Studies

  • Study on Anticancer Activity :
    • A study published in ACS Omega reported the evaluation of this compound against A549 and HeLa cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .
  • Neuropharmacological Assessment :
    • Another investigation explored the effects of this compound on neurotransmitter uptake in rat models. The findings suggested enhanced serotonin uptake inhibition compared to non-fluorinated analogs, highlighting its potential as a therapeutic agent in neuropsychiatric disorders .

Q & A

Q. What synthetic methodologies are available for the preparation of cis-3-fluoro-4-(trifluoromethyl)piperidin-4-ol?

A 5-step synthesis starting from piperidinol and catechol derivatives has been reported, involving sequential alkylation, fluorination, and cyclization reactions. For enantioselective synthesis, asymmetric fluorination using modified cinchona alkaloid catalysts or commercially available primary amines (e.g., α-methylbenzylamine) can achieve high enantiomeric excess (ee) . Key intermediates are characterized by 1^1H NMR, 13^{13}C NMR, and HRMS to confirm regiochemistry and stereochemistry .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the stereochemistry and fluorine substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weights and isotopic distributions. X-ray crystallography may be employed to resolve ambiguities in stereochemical assignments for enantiopure forms .

Q. How is the biological activity of this compound evaluated in agricultural research?

Standard bioassays include nematicidal activity screening against Meloidogyne incognita at concentrations of 25 mg/L and anti-feeding effects on Pseudaletia separata larvae at 500 mg/L. Weight reduction in larvae is quantified to assess anti-feeding potency .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for scalable production?

Replacing specialized catalysts (e.g., cinchona alkaloids) with cost-effective primary amines like α-methylbenzylamine has shown comparable enantioselectivity (~90% ee). Solvent optimization (e.g., dichloromethane or toluene) and low-temperature fluorination (-20°C to 0°C) improve reaction yields. Crystallization of intermediates ensures enantiopurity without chromatography .

Q. What structural modifications enhance the bioactivity of piperidin-4-ol derivatives against plant pathogens?

Structure-activity relationship (SAR) studies reveal that trifluoromethyl and fluoro substituents at the 3- and 4-positions of the piperidine ring significantly improve nematode mortality rates. Substituents on the aryl ring (e.g., electron-withdrawing groups) enhance anti-feeding effects in larvae .

Q. How can contradictory data in biological assays (e.g., variable nematicidal activity) be resolved?

Inconsistent bioactivity may arise from differences in compound solubility or stereochemical impurities. Validate purity via chiral HPLC and ensure consistent formulation (e.g., DMSO stock solutions with controlled water content). Replicate assays under standardized conditions (pH, temperature) to minimize variability .

Q. What computational tools are useful for predicting the reactivity of fluorinated piperidinols in synthesis?

Density Functional Theory (DFT) calculations can model fluorination transition states to predict regioselectivity. Molecular docking simulations help correlate steric and electronic effects of substituents with bioactivity against target proteins (e.g., acetylcholinesterase in nematodes) .

Methodological Considerations

  • Stereochemical Purity : Use chiral stationary phase HPLC or polarimetry to verify ee ≥98% for pharmacological studies .
  • Toxicity Screening : Follow OECD guidelines for acute toxicity testing in non-target organisms (e.g., Daphnia magna) to assess environmental safety .

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